molecular formula C23H29NO5S B11693060 Ethyl 5-acetyl-2-[2-(2-tert-butyl-4-methylphenoxy)acetamido]-4-methylthiophene-3-carboxylate

Ethyl 5-acetyl-2-[2-(2-tert-butyl-4-methylphenoxy)acetamido]-4-methylthiophene-3-carboxylate

Cat. No.: B11693060
M. Wt: 431.5 g/mol
InChI Key: LXYXECSXFVBTHR-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-2-[2-(2-tert-butyl-4-methylphenoxy)acetamido]-4-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-acetyl-2-[2-(2-tert-butyl-4-methylphenoxy)acetamido]-4-methylthiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring, the introduction of the acetyl and carboxylate groups, and the attachment of the phenoxyacetamido moiety. Common reagents used in these reactions include acetic anhydride, ethyl chloroformate, and tert-butylamine. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-2-[2-(2-tert-butyl-4-methylphenoxy)acetamido]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-acetyl-2-[2-(2-tert-butyl-4-methylphenoxy)acetamido]-4-methylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-acetyl-2-[2-(2-tert-butyl-4-methylphenoxy)acetamido]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate
  • Ethyl (2-(((2-tert-butyl-5-methylphenoxy)acetyl)amino)-1,3-thiazol-4-yl)acetate

Uniqueness

Ethyl 5-acetyl-2-[2-(2-tert-butyl-4-methylphenoxy)acetamido]-4-methylthiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C23H29NO5S

Molecular Weight

431.5 g/mol

IUPAC Name

ethyl 5-acetyl-2-[[2-(2-tert-butyl-4-methylphenoxy)acetyl]amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C23H29NO5S/c1-8-28-22(27)19-14(3)20(15(4)25)30-21(19)24-18(26)12-29-17-10-9-13(2)11-16(17)23(5,6)7/h9-11H,8,12H2,1-7H3,(H,24,26)

InChI Key

LXYXECSXFVBTHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)COC2=C(C=C(C=C2)C)C(C)(C)C

Origin of Product

United States

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